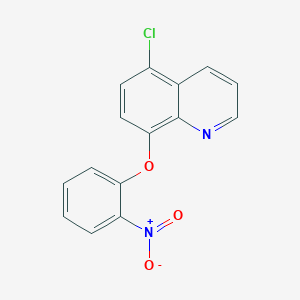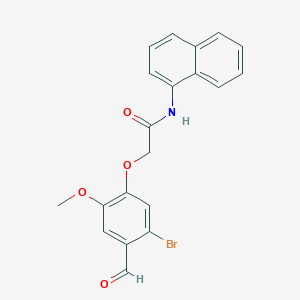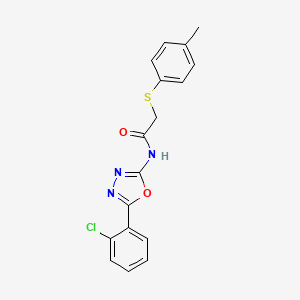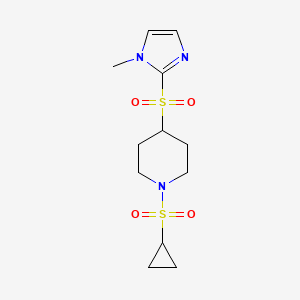![molecular formula C17H12N4O B3002192 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-56-6](/img/structure/B3002192.png)
7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its biological significance and potential in medicinal chemistry. The core structure is a fused triazole and pyrimidine ring system, which has been the subject of various synthetic strategies due to its relevance in pharmaceutical research .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through different methods. One approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, leading to the formation of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines with excellent yield and regioselectivity . Another method includes the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole, yielding various substituted triazolopyrimidines . Additionally, the synthesis of 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines has been reported through deacylation and reduction pathways, with potential for further functionalization at the 6-position .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectroscopy . The crystal structure of related compounds has also been determined, revealing insights into the molecular conformations and potential for intermolecular interactions .
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold undergoes various chemical reactions, including cyclocondensation with hydroxylamine and hydrazine, leading to the formation of isoxazolo- and pyrazolo-triazolopyrimidines . Halogen-metal exchange reactions have been used to functionalize the 7-position of the triazolopyrimidine ring, allowing for the synthesis of various substituted derivatives . Additionally, intramolecular oxidative N-N bond formation has been employed to construct the triazolopyrimidine skeleton in a metal-free synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates, exhibit different supramolecular architectures due to varied hydrogen-bonding interactions and stacking interactions . The tautomerism of dihydroazolopyrimidines has been studied, showing the influence of steric and electronic factors on the imine-enamine equilibrium . These properties are
Scientific Research Applications
Tautomerism and Structural Analysis
- The compound 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in studies of tautomerism, a chemical reaction that results in the relocation of a proton and a shift in the location of double bonds. For instance, Desenko et al. (1993) explored the imine-enamine tautomerism of dihydroazolopyrimidines, including dihydro-1,2,4-triazolo[1,5-a]pyrimidines, demonstrating how steric effects influence the tautomeric equilibrium (Desenko et al., 1993).
Synthesis and Chemical Reactions
- The synthesis of derivatives of this compound has been a topic of interest. For example, Divate and Dhongade-Desai (2014) reported an efficient microwave-assisted synthesis of derivatives, indicating potential anticonvulsant properties (Divate & Dhongade-Desai, 2014).
Biological Activities
- The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which includes this compound, has been studied for its biological activities. Pinheiro et al. (2020) reviewed the applications of these compounds, highlighting their significance in medicinal and agricultural chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).
Pharmaceutical Applications
- In the realm of pharmaceutical research, these compounds have been explored for their potential antiasthma properties. Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, including derivatives of this compound, which showed promising activity as mediator release inhibitors, indicating potential applications in asthma treatment (Medwid et al., 1990).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to inhibit enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in immune response and cell growth .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects . These effects are likely a result of the inhibition of their target enzymes and the subsequent disruption of the associated biochemical pathways.
Future Directions
The future directions for research on 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their diverse biological activities, these compounds could be investigated for their potential use in the treatment of various diseases .
properties
IUPAC Name |
7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-4-14(5-3-1)22-15-8-6-13(7-9-15)16-10-11-18-17-19-12-20-21(16)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKQBPDYBOFHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)


![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)
![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)
![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)


![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)
![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)